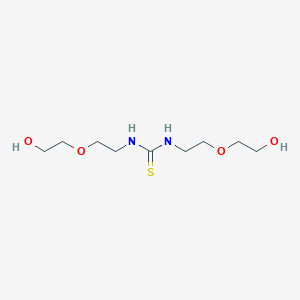

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

Beschreibung

General Overview of Thiourea (B124793) Derivatives in Chemical Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. This substitution has profound effects on the molecule's chemical properties, making thiourea and its derivatives highly versatile building blocks in organic synthesis and coordination chemistry. mdpi.com

Thiourea derivatives are known to participate in a wide array of chemical reactions. The thiocarbonyl group can act as a nucleophile, an electrophile, or a ligand for metal ions. This versatility has led to their use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds. Furthermore, the ability of the N-H protons in thiourea to act as hydrogen-bond donors has made them valuable as organocatalysts and as components of supramolecular assemblies. libretexts.org

In coordination chemistry, thiourea derivatives are valued as ligands for a variety of transition metals. The sulfur atom is a soft donor, readily coordinating to soft metal centers, while the nitrogen atoms can also participate in coordination, leading to a range of binding modes. This has resulted in the development of numerous metal complexes with interesting structural and electronic properties.

Structural Characteristics of Polyether-Containing Thioureas, with a Focus on 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

The incorporation of polyether chains into the structure of thiourea derivatives, as seen in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea , introduces several key features. The ether linkages provide flexibility to the molecule, while the terminal hydroxyl groups offer sites for hydrogen bonding and further functionalization.

The molecular architecture of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea consists of a central thiourea core to which two 2-(2-hydroxyethoxy)ethyl chains are attached at the nitrogen atoms. vulcanchem.com This structure combines the characteristic properties of the thiourea group with the hydrophilicity and flexibility of the polyether chains.

Key Physicochemical Properties of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O₄S |

| Molecular Weight | 252.34 g/mol cymitquimica.com |

| IUPAC Name | 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea |

| CAS Number | 36499-64-6 |

This data is compiled from chemical supplier information. vulcanchem.comcymitquimica.com

Academic Relevance of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea in Contemporary Organic and Coordination Chemistry

While detailed research specifically focused on 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea is limited in peer-reviewed literature, its structural motifs suggest significant academic relevance in several areas of modern chemistry.

In Organic Chemistry:

The presence of multiple functional groups makes this compound an interesting target for synthetic transformations. The thiourea core can undergo reactions such as oxidation to form sulfonamides or disulfides. vulcanchem.com The hydroxyl groups can be esterified or etherified to introduce further functionality. Furthermore, the ability of thioureas to act as organocatalysts, particularly in reactions involving hydrogen bonding to activate substrates, is a burgeoning field of research. libretexts.org The polyether chains could influence the solubility and catalytic activity of such a system.

In Coordination Chemistry:

As a ligand, 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea presents multiple potential coordination sites. The soft sulfur atom is expected to be the primary coordination site for soft transition metals like copper, silver, and palladium. vulcanchem.com The nitrogen atoms and the oxygen atoms of the hydroxyl and ether groups could also participate in chelation, potentially leading to the formation of stable multidentate complexes. The flexibility of the polyether chains would allow the ligand to adapt to the preferred coordination geometry of different metal ions. The synthesis and characterization of coordination polymers and metal-organic frameworks using such flexible, multi-functional ligands is an area of active investigation.

Synthesis of Analogous Thioureas:

While a specific, detailed synthesis for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea is not widely reported in academic journals, analogous thioureas are typically synthesized through several general methods:

From Isothiocyanates: The reaction of an amine with an isothiocyanate is a common and versatile method for the preparation of unsymmetrically substituted thioureas. nih.gov

From Carbon Disulfide: Primary or secondary amines can react with carbon disulfide in the presence of a base to form dithiocarbamates, which can then be converted to thioureas.

Using Thiophosgene or Thiourea Dioxide: These reagents can be used to introduce the thiocarbonyl group by reacting with amines. vulcanchem.comatamanchemicals.com

Spectroscopic Characterization of Related Thioureas:

The characterization of thioureas typically involves a combination of spectroscopic techniques:

| Spectroscopic Technique | Expected Observations for Analogous Polyether-Thioureas |

| Infrared (IR) Spectroscopy | A strong C=S stretching vibration is typically observed in the region of 1250–1350 cm⁻¹. N-H stretching vibrations appear as broad bands in the region of 3200-3400 cm⁻¹, and O-H stretching from the hydroxyl groups would also be present in this region. vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In ¹³C NMR, the thiocarbonyl carbon (C=S) gives a characteristic signal in the downfield region, typically around 170–190 ppm. In ¹H NMR, the N-H protons would appear as broad signals, and the protons of the ethyl and ethoxy groups would show characteristic splitting patterns. The hydroxyl protons would also be observable. vulcanchem.com |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak corresponding to the mass of the compound. vulcanchem.com |

Eigenschaften

IUPAC Name |

1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c12-3-7-14-5-1-10-9(16)11-2-6-15-8-4-13/h12-13H,1-8H2,(H2,10,11,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORYHRJMAMMADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)NC(=S)NCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Spectroscopic Characterization

Synthetic Pathways for Polyether-Thiourea Derivatives

The synthesis of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea and related polyether-thiourea derivatives can be achieved through several established chemical routes. These methods range from traditional solution-phase chemistry to more modern, energy-efficient techniques.

Conventional Solution-Phase Synthetic Approaches

Conventional solution-phase synthesis remains a fundamental approach for the preparation of thiourea (B124793) derivatives. A common method involves the reaction of an appropriate amine with a thiocarbonylating agent. For the synthesis of symmetrically disubstituted thioureas like 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, a primary amine, in this case, 2-(2-aminoethoxy)ethanol (B1664899), is a key starting material.

One established route is the reaction of the amine with carbon disulfide. This reaction typically proceeds in a suitable solvent and may be facilitated by a base. The amine initially adds to the carbon disulfide to form a dithiocarbamate (B8719985) salt, which can then react with another molecule of the amine to yield the desired thiourea and release hydrogen sulfide (B99878). While effective, this method requires careful control of reaction conditions to ensure the desired product is formed in high yield and to manage the odorous and toxic nature of some of the reagents and byproducts.

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of thiourea derivatives has also benefited from this technology.

Microwave irradiation can be effectively employed in the synthesis of N,N'-disubstituted thioureas. The underlying chemistry often mirrors conventional methods, such as the reaction of amines with isothiocyanates or carbon disulfide, but the use of microwave energy provides efficient and uniform heating of the reaction mixture. This can lead to a significant reduction in reaction times, from hours to minutes, and can also improve reaction yields by minimizing the formation of side products. While specific microwave-assisted protocols for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea are not extensively detailed in publicly available literature, the general principles of MAOS for thiourea synthesis are well-established and applicable.

Nucleophilic Addition and Condensation Reactions in Thiourea Formation

The formation of the thiourea backbone is fundamentally governed by nucleophilic addition and condensation reactions. The most prevalent mechanism involves the nucleophilic attack of an amine on the electrophilic carbon atom of an isothiocyanate or a related thiocarbonyl compound.

In the context of synthesizing 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, the reaction would typically involve the nucleophilic addition of 2-(2-aminoethoxy)ethanol to a suitable thiocarbonylating agent. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon of the thiocarbonyl group. This is followed by a proton transfer step to yield the stable thiourea structure.

Condensation reactions are also central to some synthetic strategies. For instance, the reaction of an amine with carbon disulfide can be viewed as a condensation process where two molecules of the amine combine with one molecule of carbon disulfide, with the elimination of a small molecule, such as hydrogen sulfide. These fundamental reaction mechanisms are the cornerstone of the various synthetic approaches to this class of compounds.

Advanced Spectroscopic Elucidation of Molecular Structure

The precise molecular structure of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea is confirmed through a variety of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed information about the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide a comprehensive picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, the ¹H NMR spectrum would be expected to show distinct signals for the various types of protons present in the molecule.

While a publicly available, fully assigned ¹H NMR spectrum for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea is not readily found in the literature, a hypothetical analysis based on the structure and data from similar compounds allows for the prediction of the expected signals. The protons of the ethoxy groups would likely appear as a series of multiplets in the range of 3.5-3.8 ppm. The protons of the methylene (B1212753) groups adjacent to the nitrogen atoms would be expected to resonate at a slightly downfield-shifted region due to the electron-withdrawing effect of the nitrogen. The N-H protons of the thiourea group would typically appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. The hydroxyl protons would also give rise to a signal whose chemical shift is sensitive to experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| -CH₂-OH | ~3.6-3.8 | Triplet | 4H |

| -O-CH₂-CH₂-OH | ~3.5-3.7 | Triplet | 4H |

| -N-CH₂-CH₂-O- | ~3.4-3.6 | Multiplet | 4H |

| -N-CH₂-CH₂-O- | ~3.3-3.5 | Multiplet | 4H |

| -NH- | Variable (broad) | Singlet | 2H |

| -OH | Variable (broad) | Singlet | 2H |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicities are predicted based on expected first-order coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR data for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea has been found in the reviewed scientific literature. However, based on the analysis of analogous thiourea derivatives, a theoretical spectrum can be predicted. The most characteristic signal in the ¹³C NMR spectrum of a thiourea compound is that of the thiocarbonyl carbon (C=S). This carbon is typically deshielded and appears at the low-field end of the spectrum. For various N,N'-disubstituted thioureas, this peak is often observed in the range of 176–180 ppm. nih.gov

The remaining carbon atoms in the 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea molecule would be expected in the aliphatic region of the spectrum. The carbons of the ethyl groups and the hydroxyethoxy groups would likely resonate between 40 and 75 ppm. Specifically, the carbons bonded to nitrogen (N-CH₂) would appear around 44 ppm, while those bonded to oxygen (O-CH₂) and the terminal carbons bearing the hydroxyl group (CH₂-OH) would be found further downfield, typically between 60 and 72 ppm.

A hypothetical data table for the predicted ¹³C NMR chemical shifts is presented below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | ~176-180 |

| O-C H₂-CH₂-OH | ~70-72 |

| O-CH₂-C H₂-OH | ~60-62 |

| N-CH₂-C H₂-O | ~68-70 |

| N-C H₂-CH₂-O | ~43-45 |

Two-Dimensional NMR Techniques

There are no published studies utilizing two-dimensional (2D) NMR techniques for the structural elucidation of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea. In practice, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals of the molecule. For instance, ROESY (Rotating Frame Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, helping to define the compound's conformational structure in solution. unipi.it

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Specific FT-IR spectral data for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea are not available in the surveyed literature. The analysis of similar thiourea compounds allows for the prediction of characteristic absorption bands. A broad absorption band would be expected in the region of 3200-3400 cm⁻¹, corresponding to the O-H stretching vibrations of the terminal hydroxyl groups and the N-H stretching of the secondary amine within the thiourea moiety. nih.govdergipark.org.tr

The C=S stretching vibration is a key diagnostic peak for thioureas, typically appearing in the range of 1200–1285 cm⁻¹. semanticscholar.orgorientjchem.org Other significant bands would include C-N stretching vibrations, C-O (ether) stretching, and various C-H stretching and bending modes from the ethyl chains.

The expected FT-IR absorption bands are summarized in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200–3400 (Broad) |

| N-H | Stretching | 3150–3250 |

| C-H (aliphatic) | Stretching | 2850–2960 |

| C=S | Stretching | 1200–1285 |

| C-N | Stretching | 1300–1400 |

| C-O | Stretching | 1050–1150 |

Mass Spectrometry (MS) Techniques

Experimental mass spectra for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea have not been published. High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺. Given the compound's molecular formula, C₉H₂₀N₂O₄S, and a molecular weight of approximately 252.34 g/mol , the [M+H]⁺ peak would appear at an m/z (mass-to-charge ratio) of approximately 253.13. nih.govcymitquimica.com Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed. The fragmentation pattern would likely involve the cleavage of the ether linkages and the loss of the hydroxyethoxyethyl side chains.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea are documented in the scientific literature. Aliphatic thioureas typically exhibit absorption bands in the ultraviolet region. The primary absorption is due to the n→π* electronic transition of the thiocarbonyl (C=S) group. For simple thiourea, this results in an absorption range of 225 to 270 nm. mdpi.com Bis-thiourea derivatives have shown absorption peaks around 277 nm and 314 nm. ukm.my Therefore, it is anticipated that 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea would display one or more absorption maxima (λmax) within the 230–320 nm range in a suitable solvent like ethanol (B145695) or DMSO.

Elemental Analysis and Complementary Physicochemical Characterization

While some suppliers list the purity of commercially available 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, detailed reports of its elemental analysis are absent from the literature. cymitquimica.com The theoretical elemental composition, calculated from its molecular formula (C₉H₂₀N₂O₄S), provides a benchmark for experimental verification.

Table of Theoretical Elemental Composition

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 42.84 |

| Hydrogen | H | 1.008 | 20.160 | 7.99 |

| Nitrogen | N | 14.007 | 28.014 | 11.10 |

| Oxygen | O | 15.999 | 63.996 | 25.36 |

| Sulfur | S | 32.06 | 32.06 | 12.71 |

| Total | | | 252.329 | 100.00 |

Physicochemical properties such as melting point, boiling point, and density have not been formally reported in scientific publications.

Solid State Structural Analysis and Crystal Engineering

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation

For thiourea (B124793) derivatives, the central C=S bond and the two nitrogen atoms (N-C(S)-N) typically form a nearly planar core. The N-C and C=S bond lengths in substituted thioureas generally exhibit intermediate values between those of single and double bonds, which is indicative of electron delocalization or amide-type resonance across the thiourea moiety.

The conformation of the substituents attached to the nitrogen atoms is a key feature of thiourea derivatives. The flexible 2-(2-hydroxyethoxy)ethyl chains in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea are expected to adopt conformations that minimize steric hindrance and maximize favorable intermolecular interactions, particularly hydrogen bonding. The orientation of the substituents relative to the C=S bond can be described as cis or trans. In many crystal structures of disubstituted thioureas, a trans-trans conformation is observed, which is often the most stable arrangement. However, cis-trans and even cis-cis conformations can occur, influenced by the nature of the substituents and the packing forces within the crystal.

Table 1: Expected Bond Lengths and Angles for the Thiourea Core of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea Based on Analogous Compounds

| Parameter | Expected Value Range |

| C=S Bond Length | 1.68 - 1.72 Å |

| C-N Bond Length | 1.32 - 1.35 Å |

| N-C-N Bond Angle | 115 - 120° |

| N-C-S Bond Angle | 120 - 125° |

Note: These values are based on published crystallographic data for a range of disubstituted thiourea derivatives and represent a probable range for the title compound.

Analysis of Intermolecular Interactions within Crystal Lattices

The crystal packing of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea is anticipated to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of thiourea and urea derivatives. These interactions play a crucial role in the formation of stable, well-defined supramolecular architectures.

The molecular structure of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea offers several functional groups capable of participating in hydrogen bonding: the N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a primary hydrogen bond acceptor. Additionally, the terminal hydroxyl (-OH) groups on the polyether chains can act as both hydrogen bond donors and acceptors.

N-H···S Hydrogen Bonds: This is a classic and highly prevalent hydrogen bonding motif in thiourea chemistry. The interaction between the acidic proton of the N-H group and the lone pair of electrons on the sulfur atom often leads to the formation of centrosymmetric dimers or one-dimensional chains. These interactions are a primary driving force in the crystal packing of many thiourea derivatives.

O-H···O Hydrogen Bonds: The presence of terminal hydroxyl groups allows for the formation of strong O-H···O hydrogen bonds. These interactions can link adjacent molecules, forming chains or more complex networks. The ether oxygen atoms within the 2-(2-hydroxyethoxy)ethyl chains can also act as hydrogen bond acceptors.

O-H···S and N-H···O Hydrogen Bonds: In addition to the primary motifs, other hydrogen bonds such as O-H···S and N-H···O are also highly probable. The hydroxyl groups can donate a hydrogen bond to the sulfur atom, and the N-H groups can donate to the oxygen atoms of either the hydroxyl groups or the ether linkages. The interplay of these various hydrogen bonds leads to the formation of a robust three-dimensional supramolecular network.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

| Donor | Acceptor | Type of Interaction |

| N-H | S=C | Intermolecular |

| O-H | O (hydroxyl) | Intermolecular |

| O-H | O (ether) | Intermolecular |

| O-H | S=C | Intermolecular |

| N-H | O (hydroxyl) | Intermolecular |

| N-H | O (ether) | Intermolecular |

Crystal Engineering Principles Applied to Polyether-Thiourea Systems

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. In the context of polyether-thiourea systems, crystal engineering principles can be applied to control the supramolecular architecture and, consequently, the material's properties.

The key to crystal engineering in this system lies in the predictable and directional nature of the hydrogen bonds. The thiourea group provides a reliable and robust synthon for the formation of N-H···S hydrogen-bonded motifs. The polyether chains, with their hydroxyl termini, introduce additional hydrogen bonding capabilities and also offer a degree of conformational flexibility.

Coordination Chemistry and Metal Complexation Dynamics

Ligating Properties of Polyether-Thiourea Ligands

The ligating behavior of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea is dictated by the electronic and steric characteristics of its constituent functional groups. The presence of soft (sulfur) and hard (oxygen, nitrogen) donor atoms allows for coordination with a wide range of metal centers.

The primary donor atom in most thiourea-based ligands is the sulfur atom of the thiocarbonyl group (C=S). The sulfur atom, being a soft donor, readily coordinates to soft and borderline metal ions. In addition to the sulfur atom, the nitrogen atoms of the thiourea (B124793) backbone can also participate in coordination, particularly after deprotonation.

In the case of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea, the etheric oxygen atoms and the terminal hydroxyl groups on the polyether side chains introduce additional potential coordination sites. These oxygen atoms are hard donors and can interact with hard or borderline metal ions. The presence of both soft sulfur and hard oxygen/nitrogen donors makes this ligand potentially hemilabile, where one type of donor can detach and re-attach, influencing the catalytic activity and stability of the resulting complexes. The interplay between these different donor atoms allows for a rich and adaptable coordination chemistry.

Thiourea derivatives can adopt various binding modes depending on the nature of the metal ion, the reaction conditions, and the substituents on the thiourea nitrogen atoms.

Monodentate Coordination: The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.com In this mode, the C=S bond length typically increases upon coordination, which can be observed spectroscopically.

Bidentate Coordination: Bidentate coordination can occur in several ways. A common mode involves the sulfur and one of the nitrogen atoms of the thiourea core, forming a four-membered chelate ring. mdpi.comresearchgate.nettandfonline.com This mode is often facilitated by the deprotonation of the nitrogen atom. For ligands like 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea, a bidentate S,O-coordination is also possible, where the sulfur atom and an oxygen atom from one of the ether or hydroxyl groups bind to the metal center, forming a larger and more stable chelate ring.

Multidentate Coordination: The presence of multiple oxygen donor atoms in the two polyether side chains of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea opens up the possibility for multidentate coordination, where the ligand can wrap around a metal ion, binding through the sulfur atom and one or more oxygen atoms. This would lead to the formation of highly stable macrocyclic-like complexes.

The structure of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea allows it to function as both a chelating and a bridging ligand.

Chelating Behavior: As a chelating ligand, it can bind to a single metal center through multiple donor atoms, such as (S, N) or (S, O) coordination, forming stable ring structures. mdpi.com The flexible polyether chains can facilitate the formation of chelate rings of various sizes, enhancing the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect.

Bridging Behavior: In its bridging mode, the ligand can link two or more metal centers. mdpi.com This can occur, for example, by the sulfur atom coordinating to one metal ion while an oxygen atom from one of the side chains coordinates to another. Alternatively, the thiourea group itself can bridge two metal centers. This bridging capability can lead to the formation of polynuclear complexes and coordination polymers with interesting magnetic or catalytic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea can be achieved by reacting the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Thiourea and its derivatives are known to form stable complexes with a wide variety of transition metals. The specific coordination mode and the geometry of the resulting complex are influenced by the electronic configuration and preferred coordination number of the metal ion.

Co(II) and Ni(II): These ions typically form tetrahedral or octahedral complexes with N,N'-disubstituted thioureas, with the ligand often coordinating as a neutral monodentate ligand through the sulfur atom. researchgate.netksu.edu.trisca.me

Cu(II) and Ag(I): Copper(II) can be reduced to Copper(I) by thiourea ligands. chemicaljournal.org Both Cu(I) and Ag(I) are soft metal ions and show a strong affinity for the soft sulfur donor of the thiourea ligand, often forming linear or trigonal planar complexes. nih.govmdpi.com

Pd(II) and Pt(II): These d8 metal ions typically form square planar complexes. With thiourea derivatives, they can form complexes where the ligand acts as a neutral monodentate S-donor or as a bidentate (S,N) or (S,O) chelating agent. acs.orgresearchgate.netnih.govnuph.edu.ua

Au(III): Gold(III) is often reduced to Gold(I) by thioureas. chemicaljournal.org The resulting Au(I) complexes are typically linear, with coordination to the sulfur atom. researchgate.net

Fe(III): Iron(III) complexes with thiourea derivatives have also been reported, often exhibiting octahedral geometry.

The flexible and multidentate nature of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea suggests that it can form stable complexes with all of these metal ions, with the specific structure depending on the metal-to-ligand ratio and reaction conditions.

Spectroscopic techniques are crucial for characterizing the formation and structure of metal complexes. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide valuable insights into the coordination mode of the ligand.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H, C=S, and C-O stretching vibrations. Upon coordination to a metal ion through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is typically observed, accompanied by an increase in the frequency of the C-N stretching vibration. mdpi.com This is indicative of a weakening of the C=S double bond and a strengthening of the C-N bond due to the donation of electron density from the sulfur to the metal. If the oxygen atoms of the polyether chains are involved in coordination, shifts in the C-O stretching bands would also be expected.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Shift upon S-Coordination | Expected Shift upon O-Coordination |

|---|---|---|---|

| ν(N-H) | ~3200-3400 | Minor shift or broadening | Minor shift or broadening |

| ν(C=S) | ~700-850 | Decrease | Minor shift |

| ν(C-N) | ~1400-1500 | Increase | Minor shift |

| ν(C-O) | ~1050-1150 | Minor shift | Shift to lower or higher frequency |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms will be affected. For instance, coordination through the sulfur atom would lead to a downfield shift of the ¹³C signal of the C=S carbon. The signals of the protons in the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms would also be expected to shift upon coordination.

| Carbon Atom | Expected Chemical Shift (ppm) in Free Ligand | Expected Shift upon Coordination |

|---|---|---|

| C=S | ~180-190 | Downfield shift |

| CH₂-N | ~40-50 | Shift upon S- or N-coordination |

| CH₂-O | ~60-70 | Shift upon O-coordination |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bond. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, is a strong indication of complex formation. Charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed.

X-ray Diffraction Analysis of Coordination Geometries

Despite the anticipated interesting coordination behavior of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, a thorough search of crystallographic databases and the broader scientific literature did not yield any specific X-ray diffraction data for its metal complexes. While studies on other thiourea derivatives have revealed a variety of coordination modes—including monodentate coordination through the sulfur atom and bidentate chelation involving both sulfur and nitrogen atoms—no such detailed structural information is currently available for complexes of the title compound. The presence of the flexible hydroxyethoxyethyl sidearms in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could potentially lead to unique coordination geometries, possibly involving the ether or hydroxyl oxygen atoms, but this remains speculative without experimental evidence.

The absence of crystallographic data for metal complexes of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea prevents a detailed discussion of their coordination geometries and the creation of data tables with specific structural parameters.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are instrumental in understanding the temporal evolution of a molecular system, providing a dynamic picture of its structural stability and interactions.

Analysis of Interaction Energies

By performing MD simulations of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea in the presence of other molecules or surfaces, the interaction energies governing its binding and association behavior could be quantified. These calculations would typically decompose the total interaction energy into its electrostatic and van der Waals components, providing a detailed understanding of the primary forces driving intermolecular recognition. This information is critical for predicting how the molecule might interact with biological targets or other materials.

Computational Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. Computational methods are essential for dissecting and quantifying these interactions.

Hirshfeld Surface Analysis

A hypothetical data table summarizing the kind of results a Hirshfeld surface analysis would yield is presented below.

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| S···H/H···S | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

| This table represents the type of data that would be generated from a Hirshfeld surface analysis, but specific values for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea are not currently available in the literature. |

Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA)

Non-Covalent Interaction (NCI) analysis provides a visual representation of the regions of non-covalent interactions in real space, distinguishing between attractive (e.g., hydrogen bonding, van der Waals) and repulsive (steric clash) interactions. This would be particularly insightful for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea to visualize the intramolecular and intermolecular hydrogen bonding networks.

Complementing NCI, Energy Decomposition Analysis (EDA) would offer a quantitative breakdown of the interaction energy between molecular fragments into physically meaningful components: electrostatic, exchange-repulsion, polarization, and dispersion energies. This level of detail is crucial for a fundamental understanding of the nature and strength of the forces holding the crystal structure together.

A representative EDA data table for a molecular dimer of the compound is shown below.

| Energy Component | Interaction Energy (kcal/mol) |

| Electrostatic | Data not available |

| Exchange-Repulsion | Data not available |

| Polarization | Data not available |

| Dispersion | Data not available |

| Total Interaction Energy | Data not available |

| This table illustrates the expected output from an Energy Decomposition Analysis. The values are currently unavailable for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea. |

Advanced Research Applications in Materials Science and Analytical Chemistry

Catalytic Applications in Organic Transformations

The structural attributes of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea make it a promising candidate for both organocatalysis and as a ligand in metal-complex catalysis. The thiourea (B124793) core can act as a hydrogen-bond donor, while the peripheral hydroxyl and ether groups can participate in substrate binding and solubility modulation.

Organocatalysis by Thiourea Scaffolds

Thiourea derivatives have emerged as powerful organocatalysts, primarily due to their ability to activate electrophiles through double hydrogen bonding. This non-covalent interaction mimics the role of Lewis acids, enhancing the reactivity of substrates in a variety of organic transformations. The two N-H protons of the thiourea group in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea can form strong hydrogen bonds with Lewis basic centers, such as carbonyl oxygens or nitro groups, thereby lowering the energy of the transition state.

The presence of the terminal hydroxyl groups and ether linkages on the ethyl side chains can further contribute to the catalytic activity. These groups can establish additional hydrogen bonds with the substrate or influence the catalyst's conformation and solubility, potentially enhancing enantioselectivity in asymmetric reactions. While specific studies on 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea as an organocatalyst are not yet prevalent, its structural similarity to other effective thiourea catalysts suggests its potential in reactions such as:

Michael additions

Aza-Henry reactions

Friedel-Crafts reactions

Aldol reactions

The bifunctional nature of this molecule, combining the thiourea scaffold with Lewis basic ether and hydroxyl groups, could allow for cooperative catalysis where both the electrophile and nucleophile are activated simultaneously.

Metal-Complex Catalysis (e.g., Suzuki-Miyaura Coupling, Heck Reactions, Azide-Alkyne Addition)

The rich coordination chemistry of thiourea derivatives, owing to the presence of soft sulfur and hard nitrogen donor atoms, makes them excellent ligands for a wide range of transition metals. 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, with its N, S, and O donor sites, can act as a polydentate ligand, forming stable complexes with metals like palladium, copper, and ruthenium. These metal complexes can exhibit high catalytic activity in various cross-coupling reactions.

Heck Reactions: For Heck reactions, palladium complexes bearing thiourea ligands have shown to be effective. The stability of the Pd-S bond can prevent the agglomeration of palladium nanoparticles, leading to a more active and reusable catalyst. The flexible side chains of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could create a specific steric and electronic environment around the metal center, potentially influencing the regioselectivity and stereoselectivity of the reaction.

Azide-Alkyne Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, often employs nitrogen- and sulfur-containing ligands to stabilize the Cu(I) oxidation state. The multiple coordination sites of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could effectively chelate copper ions, preventing their disproportionation and oxidation, thereby maintaining high catalytic activity for the formation of 1,2,3-triazoles.

| Cross-Coupling Reaction | Potential Role of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Polydentate ligand for Palladium | Stabilization of Pd catalyst, enhanced solubility, potential for aqueous catalysis. |

| Heck Reaction | Ligand for Palladium | Prevention of catalyst agglomeration, tunable steric and electronic properties. |

| Azide-Alkyne Addition | Ligand for Copper(I) | Stabilization of Cu(I) oxidation state, potential for high catalytic turnover. |

Chemosensing Platforms and Ion Recognition

The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions makes it an excellent building block for chemosensors. 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea combines this recognition unit with flexible side chains that can assist in creating a specific binding pocket for target analytes.

Selective Sensing of Metal Cations and Heavy Metals

The soft sulfur atom of the thiourea group exhibits a high affinity for soft metal ions, such as mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and silver (Ag⁺). Upon binding of a metal cation, changes in the electronic properties of the thiourea can occur, leading to a detectable signal. The oxygen atoms in the hydroxyethoxyethyl chains can also participate in coordination, potentially enhancing the selectivity for certain metal ions by creating a pre-organized binding cavity that matches the size and coordination geometry of the target cation.

For instance, the cooperative binding of a metal ion by the sulfur atom and the ether/hydroxyl oxygen atoms could lead to a highly selective sensor. This multi-point interaction can result in a more stable complex compared to binding with other competing ions, which may only interact with a single donor site. The flexibility of the side chains allows the molecule to adapt its conformation to optimally bind the target metal ion.

Optical and Spectroscopic Sensing Mechanisms

When integrated with a chromophore or fluorophore, thiourea-based receptors like 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea can function as optical sensors. The binding of a metal ion can induce changes in the absorption (colorimetric sensing) or emission (fluorescent sensing) properties of the signaling unit.

Possible sensing mechanisms include:

Photoinduced Electron Transfer (PET): The thiourea moiety can act as a PET quencher or donor. Upon ion binding, the PET process can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescent response.

Intramolecular Charge Transfer (ICT): Coordination of a metal ion can alter the electron density of the thiourea group, affecting an ICT process within the sensor molecule and causing a shift in the absorption or emission wavelength.

Aggregation-Induced Emission (AIE): While not intrinsically an AIE-active molecule, it could be incorporated into systems where its binding to a metal ion induces aggregation, leading to a significant increase in fluorescence.

| Sensing Mechanism | Principle | Potential Application for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea |

|---|---|---|

| Colorimetric | Change in absorption spectrum upon ion binding. | Naked-eye detection of heavy metal ions. |

| Fluorescent | Change in emission intensity or wavelength upon ion binding. | Highly sensitive detection of metal cations in environmental or biological samples. |

| Electrochemical | Change in redox properties upon ion binding. | Development of electronic sensors for continuous monitoring. |

Applications in Separation Science and Extraction Technologies

The chelating properties of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea also render it a valuable tool in separation science. It can be used as an extractant in liquid-liquid extraction or immobilized on a solid support for solid-phase extraction of target metal ions from complex matrices.

The presence of both hydrophilic (hydroxyethoxy) and lipophilic (thiourea and alkyl chain) parts gives the molecule amphiphilic character, which can be advantageous in extraction processes. The hydroxyl groups can be used for grafting the molecule onto solid supports like silica (B1680970) gel or polymers, creating stationary phases for chromatography or solid-phase extraction cartridges.

These functionalized materials could be applied for:

Selective removal of heavy metals from wastewater: The high affinity of the thiourea group for toxic heavy metals can be exploited for environmental remediation.

Preconcentration of trace metals: In analytical procedures, this compound could be used to concentrate trace amounts of metal ions from large sample volumes, thereby improving the detection limits of analytical instruments.

Recovery of precious metals: Thiourea derivatives have been investigated for the leaching and extraction of precious metals like gold and silver from ores or electronic waste. The specific coordination properties of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could offer advantages in such hydrometallurgical processes.

The selectivity of the extraction can be tuned by adjusting the pH of the aqueous phase, which affects the protonation state of the thiourea and the charge of the metal species. The flexible and hydrophilic side chains can also influence the extraction kinetics and the phase transfer of the metal complex.

Selective Extraction and Concentration of Metal Ions

Thiourea derivatives are recognized for their capacity to act as selective chelating agents for various metal ions. The thiocarbonyl sulfur atom is a soft donor, showing a high affinity for soft metal ions like mercury (Hg²⁺), silver (Ag⁺), and palladium (Pd²⁺). The ether and hydroxyl oxygen atoms in the side chains of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea introduce hard donor sites, which can coordinate with hard or borderline metal ions such as copper (Cu²⁺), nickel (Ni²⁺), and cobalt (Co²⁺).

This combination of soft and hard donor sites within a single, flexible molecule suggests a strong potential for the selective extraction of specific metal ions. The flexible side chains can fold to create a coordination pocket (chelate effect) tailored to the size and electronic properties of a target metal ion. Research on other functionalized thioureas has demonstrated their effectiveness as sensing probes and extractants for toxic heavy metals like mercury. mdpi.comanalis.com.myorientjchem.org The hydrophilic nature of the hydroxyethoxyethyl groups would likely enhance the compound's utility in aqueous environments, a common context for metal ion extraction.

Liquid-Liquid Extraction Methodologies

The process would involve the thiourea derivative partitioning into the organic phase, complexing with the metal ion at the aqueous-organic interface, and transporting the metal-ligand complex back into the organic phase. The efficiency of this process depends on factors like pH, temperature, and the concentration of the extractant. nih.gov While specific studies on this compound are not prevalent, the use of thiourea solutions for stripping precious metals from an organic phase in other extraction systems highlights the strong affinity between thiourea and certain metals. google.com The dual-donor nature of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea could allow for tunable selectivity by modifying the pH, which would protonate or deprotonate the hydroxyl groups and alter the binding affinity for different metal ions.

Role in Supramolecular Chemistry and Hybrid Materials

Self-Assembly and Supramolecular Architectures

The structure of 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea is exceptionally well-suited for forming complex supramolecular architectures through self-assembly. This capability arises from the multiple functional groups capable of participating in hydrogen bonding. Thiourea derivatives are known to form strong intermolecular and intramolecular hydrogen bonds involving the N-H protons and the sulfur atom. mdpi.comacs.org

The addition of terminal hydroxyl (-OH) groups and ether linkages introduces further, powerful sites for hydrogen bonding. researchgate.net Specifically, the molecule contains:

Hydrogen Bond Donors: Two N-H groups and two terminal -OH groups.

Hydrogen Bond Acceptors: The thiocarbonyl sulfur atom (C=S), two ether oxygen atoms, and two hydroxyl oxygen atoms.

This rich array of interaction sites allows for the formation of extensive, ordered networks in the solid state. acs.orgnih.gov Studies on structurally related compounds, such as 3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea, confirm that the hydroxyethyl (B10761427) groups play a crucial role in forming supramolecular layers through O-H···O and O-H···S hydrogen bonds. nih.gov This self-assembly behavior is fundamental to creating novel materials with ordered structures.

Coordination Polymers and Functional Materials

Thiourea derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. researchgate.netmdpi.com They can act as monodentate ligands, typically binding through the sulfur atom, or as bidentate bridging ligands, connecting multiple metal centers to form coordination polymers. researchgate.nettandfonline.com

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea has the potential to be a multidentate ligand. The primary coordination site would be the soft sulfur atom, but the ether and hydroxyl oxygens could also participate in binding, especially with oxophilic metals. This multi-modal coordination ability could lead to the formation of one-, two-, or three-dimensional coordination polymers. tandfonline.comdigitellinc.com The properties of these materials—such as their magnetic, optical, or catalytic functions—are determined by the choice of metal ion and the resulting geometry of the polymer network. waikato.ac.nznih.gov The flexible side chains could also encapsulate metal ions, influencing the final structure and function of the material. mdpi.com

Potential in Molecular Switches and Nanocrystal Formation

While there is no direct evidence to suggest that 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea can function as a molecular switch—a role typically reserved for molecules that undergo reversible photochromic or electrochemical changes—its application in nanocrystal synthesis is highly plausible.

Substituted thioureas are excellent precursors for the synthesis of metal sulfide (B99878) nanocrystals (e.g., PbS, CdS). researchgate.net In these syntheses, the thiourea derivative serves as a source of sulfur that decomposes at a controlled rate upon heating. The organic substituents on the thiourea molecule are critical, as they tune the decomposition kinetics. Faster kinetics lead to a higher nucleation rate and smaller final nanocrystals. The hydroxyethoxyethyl groups on 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea would influence its reactivity and decomposition temperature, thereby controlling the size and concentration of the resulting nanocrystals. Furthermore, these hydrophilic side chains could act as capping agents, stabilizing the nanocrystals in solution and preventing aggregation.

Corrosion Inhibition Studies

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. electrochemsci.orgjmaterenvironsci.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.com This adsorption occurs through the heteroatoms (S, N, and O) which donate lone pair electrons to the vacant d-orbitals of the metal. electrochemsci.org

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea possesses all the necessary features to be an excellent corrosion inhibitor. Its potential mechanism of action involves:

Adsorption: The molecule can adsorb onto the metal surface via its sulfur, nitrogen, and oxygen atoms. The thiocarbonyl group, in particular, forms a strong chemisorptive bond with metal surfaces. acs.org

Protective Film Formation: A high surface coverage of adsorbed molecules creates a barrier that isolates the metal from the corrosive medium.

Increased Solubility and Adhesion: The presence of hydrophilic hydroxyethoxyethyl groups can increase the inhibitor's solubility in aqueous acidic solutions and enhance its adhesion to the metal surface through hydrogen bonding.

The effectiveness of thiourea-based inhibitors typically increases with concentration up to a certain point and is influenced by temperature. electrochemsci.orgwjarr.com The molecular weight and structure also play a role, with larger molecules often providing better surface coverage. nmlindia.org

| Thiourea Derivative | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Key Finding |

| 1-phenyl-2-thiourea (PTU) | Low Carbon Steel | 1.0 M HCl | 98.96 | Inhibition performance is better than 1,3-diisopropyl-2-thiourea due to the benzene (B151609) ring. acs.org |

| 1-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)-3-(4-methoxyphenyl) thiourea (MPTMP) | Mild Steel | 15% HCl | 96.8 | Acts as a mixed-type inhibitor, with efficiency increasing with concentration. electrochemsci.org |

| Amino acid-thiourea complex | Aluminium | 0.1M HCl | Not specified | Adsorption is primarily physisorption and follows the Langmuir isotherm model. wjarr.com |

| Allylthiourea | Cold-rolled mild steel | 1 N H₂SO₄ | Not specified | Inhibitor efficiency increased with molecular weight and concentration. nmlindia.org |

Adsorption Behavior on Metal Surfaces

No data is available on the adsorption characteristics of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea on various metal surfaces.

Electrochemical and Gravimetric Evaluation of Inhibition Efficiency

There are no published studies containing electrochemical data (such as potentiodynamic polarization curves or electrochemical impedance spectroscopy) or gravimetric data to evaluate the inhibition efficiency of this specific compound.

Theoretical Investigations of Inhibition Mechanisms (e.g., DFT and MD)

No theoretical studies, including Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations, have been found that investigate the inhibition mechanism of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea.

Future Research Directions and Emerging Avenues

Development of Novel and Efficient Synthetic Strategies

While traditional methods for synthesizing thioureas are well-established, future research will likely focus on developing more efficient, sustainable, and versatile strategies for the synthesis of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea and its derivatives.

Catalyst-Free and Green Synthesis: A significant trend in chemical synthesis is the move towards greener and more sustainable processes. Future efforts in the synthesis of polyether-thioureas could focus on catalyst-free methods, potentially utilizing water as a solvent to minimize the use of volatile organic compounds. researchgate.netresearchgate.net Such approaches would not only be more environmentally friendly but could also simplify purification processes. Research into deep eutectic solvents as both a green catalyst and reaction medium for thiourea (B124793) synthesis also presents a promising avenue. chinesechemsoc.org

Continuous-Flow Synthesis: The application of continuous-flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and ease of scalability. researchgate.netnih.govmdpi.com Developing a continuous-flow process for the synthesis of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could enable more efficient and consistent production. acs.org This would be particularly beneficial for industrial applications where large quantities of the compound may be required.

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. nih.govresearchgate.net Future research could explore one-pot methodologies for the synthesis of functionalized polyether-thioureas, potentially combining the formation of the thiourea core with subsequent modifications of the side chains.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalyst-Free Synthesis | Reduced environmental impact, simplified purification. | Exploration of water-based reaction systems and alternative energy sources (e.g., microwave, ultrasound). |

| Green Synthesis | Use of renewable starting materials, biodegradable solvents. | Investigating biocompatible thiocarbonyl sources and recyclable solvent systems like deep eutectic solvents. chinesechemsoc.org |

| Continuous-Flow Synthesis | Enhanced reaction control, scalability, and safety. | Optimization of reactor design, residence time, and integration of in-line purification techniques. researchgate.netnih.govmdpi.com |

| One-Pot Synthesis | Increased efficiency, reduced waste generation. | Development of multi-component reactions for the direct synthesis of complex polyether-thiourea derivatives. nih.govresearchgate.net |

Exploration of Expanded Coordination Chemistry with Diverse Metal Centers

The sulfur and nitrogen atoms of the thiourea group in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea make it a versatile ligand for coordination with a wide range of metal ions. While the coordination chemistry of simple thioureas has been extensively studied, the unique features of this polyether-substituted ligand offer new opportunities.

The flexible polyether chains can influence the coordination geometry and solubility of the resulting metal complexes. Furthermore, the terminal hydroxyl groups can participate in secondary coordination or hydrogen bonding, leading to the formation of complex supramolecular structures.

Future research in this area could involve:

Coordination with Lanthanides: The coordination of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea with lanthanide ions could lead to the development of novel luminescent materials with potential applications in sensing, imaging, and optoelectronics.

Formation of Metal-Organic Frameworks (MOFs): The bifunctional nature of this ligand, with its coordinating thiourea core and terminal hydroxyl groups, makes it a potential building block for the construction of novel metal-organic frameworks. rsc.orgnih.govrsc.orgresearchgate.net These porous materials could have applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The interplay of coordination bonds and hydrogen bonding can be exploited to create intricate supramolecular assemblies with tailored architectures and functions. mersin.edu.trnih.gov

Integration of Multiscale Computational Modeling for Predictive Design

Computational modeling is a powerful tool for understanding and predicting the behavior of molecules and materials. The integration of multiscale modeling techniques, from quantum mechanics to molecular dynamics, can provide valuable insights into the properties and potential applications of 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, bonding, and reactivity of the molecule and its metal complexes. This can aid in understanding its coordination preferences and predicting the properties of new materials.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to investigate the conformational dynamics of the flexible polyether chains and their influence on the properties of the molecule in solution and in the solid state. frontiersin.org For example, MD simulations could be used to model the self-assembly of these molecules into supramolecular structures or to predict the self-healing behavior of polymers incorporating this compound. nih.govresearchgate.nettudelft.nl

Predictive Design of Functional Materials: By combining computational modeling with experimental validation, it may be possible to rationally design new materials based on 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea with specific, targeted properties for applications in areas such as sensing and drug delivery.

| Modeling Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis of the molecule and its metal complexes. | Coordination energies, spectroscopic properties, reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Self-assembly behavior, diffusion coefficients, mechanical properties of polymers. frontiersin.org |

| Coarse-Grained Modeling | Simulation of large-scale systems and long-timescale phenomena. | Phase behavior of polymer blends, formation of micelles and vesicles. |

Discovery and Optimization of New Applications in Materials Science and Analytical Chemistry

The unique combination of a hydrophilic polyether backbone and a functional thiourea core suggests a range of potential applications for 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea in both materials science and analytical chemistry.

Self-Healing Materials: Poly(ether-thiourea)s have shown promise as self-healing polymers due to the dynamic nature of the hydrogen bonds formed by the thiourea groups. tiktok.commdpi.comrsc.org The flexible polyether chains in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could enhance the mobility of the polymer chains, facilitating the self-healing process. researchgate.net Future research could focus on incorporating this molecule into polymer networks to create robust and efficient self-healing materials.

Antifouling Coatings: The hydrophilic nature of the polyether chains could make surfaces coated with polymers containing this compound resistant to biofouling. A polyether-thiourea-siloxane copolymer has been synthesized and shown potential in marine antifouling applications. mdpi.com

Sensors: Thiourea derivatives have been utilized as chemosensors for the detection of metal ions. nih.govfigshare.comacs.org The presence of both the thiourea group for metal binding and the polyether chains for solubility in aqueous media makes 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea an attractive candidate for the development of new sensors for heavy metal ions in environmental or biological samples. nih.gov

Drug Delivery: The biocompatibility and hydrophilicity of polyethers make them suitable for biomedical applications. Functionalized nanoparticles based on polymers containing 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea could be explored as carriers for targeted drug delivery. researchgate.netmdpi.comnih.govnih.govmdpi.com The thiourea moiety could also be used to conjugate drugs or targeting ligands to the nanoparticles.

Addressing Synthetic and Characterization Challenges in Polyether-Thiourea Research

Despite the promise of polyether-thioureas, there are several synthetic and characterization challenges that need to be addressed in future research.

Synthetic Challenges: The synthesis of functionalized thioureas can sometimes be challenging due to the potential for side reactions and purification difficulties. researchgate.net The presence of multiple reactive groups, such as the hydroxyl groups in 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, may require careful protection and deprotection strategies. Scaling up the synthesis of these compounds for industrial applications can also present challenges that need to be overcome. nih.gov

Characterization Challenges: The flexible nature of the polyether chains can make the crystallization of these compounds difficult, which can hinder their characterization by single-crystal X-ray diffraction. The hygroscopicity of polyether-containing polymers can also pose challenges for their characterization and application, as absorbed water can act as a plasticizer and alter their mechanical properties. chinesechemsoc.orgacs.orgnih.govmdpi.com Detailed spectroscopic analysis, including advanced NMR and mass spectrometry techniques, will be crucial for the thorough characterization of these molecules and their assemblies.

| Challenge | Potential Solutions |

| Synthesis | |

| Side reactions and purification | Development of more selective synthetic methods, use of chromatography and recrystallization techniques. researchgate.net |

| Scalability | Transitioning from batch to continuous-flow synthesis. nih.gov |

| Characterization | |

| Crystallization | Use of co-crystallizing agents, exploration of different solvent systems. |

| Hygroscopicity | Copolymerization with hydrophobic monomers, careful control of environmental conditions during characterization and use. acs.org |

| Structural Elucidation | Application of advanced 2D NMR techniques and high-resolution mass spectrometry. |

Q & A

Basic Research Questions

Q. What synthetic routes are suitable for preparing 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via condensation reactions between amines and carbon disulfide in aqueous media, as demonstrated for structurally similar thiourea derivatives . For unsymmetrical thioureas, sequential substitution reactions using isothiocyanates or thiophosgene may be employed. Optimization parameters include pH control (7–9), temperature (ambient to 60°C), and stoichiometric ratios of reactants. Industrial-scale synthesis may involve elemental sulfur and aliphatic amines under ambient conditions .

- Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Compare yields under varying conditions (e.g., solvent polarity, catalyst presence) to identify optimal parameters.

Q. How can spectroscopic and crystallographic techniques characterize the molecular structure of this compound?

- Methodology :

- Spectroscopy : Use and NMR to confirm the presence of hydroxyethoxyethyl groups and thiourea motifs. IR spectroscopy can identify N–H (3200–3400 cm) and C=S (1250–1350 cm) stretches .

- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Analyze bond lengths (e.g., C=S ~1.66 Å) and intramolecular hydrogen bonding (N–H⋯O/S) to validate planar thiourea geometry .

- Example Data Table :

| Bond/Interaction | Observed Length/Angle | Expected Range |

|---|---|---|

| C=S | 1.6629 Å | 1.65–1.68 Å |

| N–H⋯O (H-bond) | 1.874 Å | 1.8–2.2 Å |

Q. What strategies assess the compound’s stability in solution under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. Prepare buffered solutions (pH 3–11) and incubate at 25–60°C. Monitor degradation products (e.g., hydrolysis to urea derivatives) over time .

- Data Contradiction Resolution : If conflicting stability profiles arise, verify via mass spectrometry to distinguish degradation pathways (e.g., oxidation vs. hydrolysis).

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and solubility?

- Methodology : Perform Hirshfeld surface analysis on X-ray crystallography data to quantify intermolecular contacts (e.g., O–H⋯S, N–H⋯O). Compare packing motifs in polar vs. nonpolar solvents to correlate solubility with crystal lattice energy .

- Example Finding : In analogous thioureas, >30% of Hirshfeld surfaces correspond to H-bonding, enhancing crystallinity but reducing aqueous solubility .

Q. Can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). A narrow HOMO-LUMO gap (<4 eV) suggests high reactivity. Simulate reaction pathways (e.g., thiourea → thiazole derivatives) using Gaussian or ORCA software .

- Data Interpretation : If experimental and computational results conflict (e.g., unexpected regioselectivity), re-examine solvent effects or transition-state geometries.

Q. How can in vitro assays evaluate the compound’s biological activity, and what controls address false positives in antimicrobial testing?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Include vehicle controls (DMSO) and reference antibiotics (e.g., ampicillin) to validate results .

- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to differentiate selective toxicity.

- Contradiction Analysis : If activity varies between assays, confirm compound purity via HPLC and rule out aggregation artifacts using dynamic light scattering (DLS).

Methodological Best Practices

- Synthetic Optimization : Prioritize green chemistry principles (e.g., water as solvent, catalyst recycling) to align with sustainable practices .

- Data Reproducibility : Document crystal growth conditions (e.g., solvent ratios, cooling rates) to ensure structural reproducibility .

- Ethical Sourcing : Verify commercial precursors against regulatory databases (e.g., REACH, ECHA) to ensure compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.